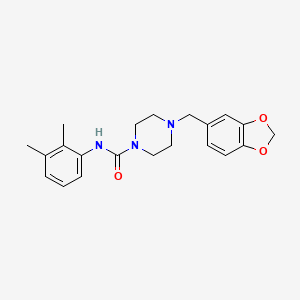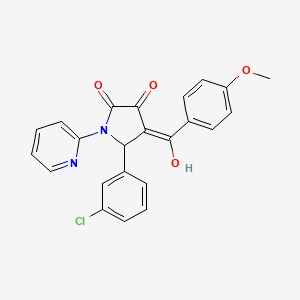
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects on various neurological disorders. In
Mécanisme D'action
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide can modulate the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and sleep, and the modulation of the endocannabinoid system. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in drug addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high selectivity for the 5-HT2C receptor and its well-established synthesis method. However, it also has some limitations, including its low solubility in water and its potential off-target effects on other receptors.
Orientations Futures
There are several future directions for the study of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, including its potential use in drug addiction treatment, its effects on other neurological disorders, and the development of more potent and selective analogs. Further studies are needed to fully understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1,3-benzodioxole, piperazine, and 2,3-dimethylphenylacetic acid. The final product is obtained through purification and recrystallization techniques. The synthesis method has been extensively studied and optimized for maximum yield and purity.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce the rewarding effects of cocaine and nicotine in animal models.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-4-3-5-18(16(15)2)22-21(25)24-10-8-23(9-11-24)13-17-6-7-19-20(12-17)27-14-26-19/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKGBXDMRHZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)

![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)

![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)